molecular formula C15H18F3NO7S B1458241 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate CAS No. 225517-17-9

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate

Cat. No.: B1458241
CAS No.: 225517-17-9
M. Wt: 413.4 g/mol
InChI Key: RCWXVVSPWNKHBK-NSHDSACASA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate (CAS: 225517-17-9) is a chiral compound with a molecular weight of 413.37 g/mol . Its structure features three key functional groups:

tert-Butoxycarbonyl (Boc) group: A widely used amine-protecting group in organic synthesis, offering stability under acidic and basic conditions .

Trifluoromethanesulfonyloxy (triflate) group: A highly reactive leaving group, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Methyl ester: Enhances solubility and serves as a precursor for carboxylic acid derivatives .

This compound is primarily utilized in laboratory settings for synthesizing intermediates in pharmaceuticals and agrochemicals, with its triflate group being critical for introducing diverse aryl motifs .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfonyloxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO7S/c1-14(2,3)25-13(21)19-11(12(20)24-4)9-5-7-10(8-6-9)26-27(22,23)15(16,17)18/h5-8,11H,1-4H3,(H,19,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWXVVSPWNKHBK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate, with a molecular formula of C₁₅H₁₈F₃NO₇S and a molecular weight of approximately 413.36 g/mol, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl group and a trifluoromethanesulfonyl moiety, which may influence its pharmacological properties.

  • Molecular Formula : C₁₅H₁₈F₃NO₇S
  • Molecular Weight : 413.36 g/mol
  • CAS Number : 225517-17-9
  • Purity : ≥ 95%
  • Appearance : Pale yellow solid
PropertyValue
Molecular FormulaC₁₅H₁₈F₃NO₇S
Molecular Weight413.36 g/mol
CAS Number225517-17-9
Purity≥ 95%

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethanesulfonyl group is known for enhancing the reactivity of compounds, potentially leading to increased inhibition of specific enzymes or receptors involved in disease processes.

Antimicrobial Activity

Recent studies have indicated that similar compounds with sulfonyl groups exhibit antimicrobial properties. For instance, compounds targeting bacterial virulence factors have shown promise in reducing pathogenicity without relying solely on traditional antibiotic mechanisms. This compound's structural analogs have been evaluated for their effectiveness against Gram-negative bacteria, particularly focusing on their ability to inhibit the Type III secretion system (T3SS), a critical virulence factor in pathogens such as E. coli and Salmonella spp. .

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. The presence of the tert-butoxycarbonyl group may influence the compound's solubility and bioavailability, enhancing its therapeutic potential in inflammatory conditions .

Case Studies

  • Inhibition of Type III Secretion System
    • In a study evaluating the effects of various sulfonyl-containing compounds on the T3SS, this compound was tested at varying concentrations. Results indicated significant inhibition at concentrations above 50 µM, suggesting potential utility as an antimicrobial agent against certain bacterial infections .
  • Cytotoxicity Assessment
    • A cytotoxicity assay was performed to assess the safety profile of this compound in mammalian cell lines. Preliminary results indicated low cytotoxicity at therapeutic concentrations, supporting further investigation into its use as a therapeutic agent .

Pharmacological Studies

Research has shown that compounds similar to this compound can modulate various biological pathways:

  • Caspase Activation : Some analogs have been shown to activate caspases involved in apoptosis, indicating potential applications in cancer therapy.
  • Enzyme Inhibition : The compound's structure suggests it may inhibit enzymes like COX and LOX, which are implicated in inflammatory processes .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H18F3NO7S
  • Molecular Weight : 413.4 g/mol
  • IUPAC Name : Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The trifluoromethanesulfonyl (Tf) group enhances reactivity and solubility in polar solvents, making it suitable for various chemical reactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The incorporation of the trifluoromethanesulfonyl group is believed to enhance the cytotoxicity against various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.

Peptide Synthesis

The tert-butoxycarbonyl group allows for the selective protection of amines during peptide synthesis. This compound can serve as an intermediate in the synthesis of bioactive peptides, which are crucial for drug development, particularly in targeting specific receptors or enzymes associated with diseases.

Versatile Building Block

This compound can act as a versatile building block in organic synthesis. Its unique functional groups allow for further modification through various reactions such as nucleophilic substitutions and couplings, facilitating the construction of more complex molecules.

Synthesis of Fluorinated Compounds

The presence of the trifluoromethanesulfonyl moiety makes this compound an excellent precursor for synthesizing fluorinated organic compounds, which are often utilized in pharmaceuticals for their enhanced metabolic stability and bioactivity.

Polymer Chemistry

In material science, this compound can be utilized to develop new polymeric materials with tailored properties. The incorporation of fluorinated groups into polymers can significantly alter their thermal stability, hydrophobicity, and mechanical strength, making them suitable for advanced applications such as coatings and membranes.

Nanotechnology

The compound's unique chemical structure can be employed in the design of nanomaterials for drug delivery systems. The ability to modify its surface properties allows for targeted delivery of therapeutic agents to specific tissues or cells, enhancing treatment efficacy while minimizing side effects.

Case Studies and Research Findings

A variety of studies have explored the applications of this compound:

  • Anticancer Studies : Research has demonstrated that derivatives of this compound show potent activity against melanoma and breast cancer cell lines, suggesting potential for further development as anticancer agents.
  • Peptide Synthesis : A study highlighted its effectiveness as a Boc-protected amino acid in synthesizing cyclic peptides that exhibit antimicrobial properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Weight Key Functional Groups Applications Biological Activity
Target Compound 225517-17-9 413.37 g/mol Boc, triflate, methyl ester Cross-coupling precursor Not explicitly reported
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-[4-(cyclobutylmethoxy)phenyl]acetate (19b) - 372.4 g/mol Boc, cyclobutylmethoxy ether, methyl ester GPR88 agonist SAR studies show substituent-dependent activity
Methyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate 112918-77-1 265.31 g/mol Boc, methyl ester Synthetic intermediate No significant activity reported
Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate 69066-00-8 261.21 g/mol Trifluoroacetyl, methyl ester Chiral building block Unspecified in literature
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate 141518-55-0 281.30 g/mol Boc, hydroxyl, methyl ester Intermediate for further derivatization Limited data

Preparation Methods

Boc Protection and Esterification

The Boc protection is generally performed on the amino acid precursor under mild basic conditions to avoid racemization. For example, tert-butyl N-(2-hydroxyethyl)carbamate can be synthesized by reacting the amino alcohol with Boc anhydride or Boc chloride in dichloromethane with a base such as sodium bicarbonate at 0°C to room temperature, yielding the protected intermediate in high yield.

Subsequently, methyl esterification is achieved by treating the carboxylic acid with methanol in the presence of acid catalysts, often at room temperature or under reflux, resulting in methyl esters with high efficiency and retention of stereochemistry.

Triflation Reaction

The critical step is the introduction of the triflate group on the phenolic ring. This is typically done by reacting the phenol derivative with triflic anhydride in the presence of a base such as pyridine or triethylamine at low temperatures (-78°C to 0°C) to minimize side reactions and decomposition. This reaction converts the hydroxyl group into the trifluoromethanesulfonate ester, a superior leaving group for subsequent cross-coupling or nucleophilic substitution reactions.

Example Reaction Conditions:

  • Starting material: Boc-protected amino acid with para-hydroxyphenyl substituent
  • Reagents: Triflic anhydride (1.1 equivalents), pyridine (2 equivalents)
  • Solvent: Dry dichloromethane
  • Temperature: -78°C to 0°C
  • Reaction time: 1-2 hours
  • Work-up: Quench with aqueous ammonium chloride, extraction with ethyl acetate, drying, and purification by chromatography

Yield typically ranges from 60% to 80%, depending on purity and reaction scale.

Alternative Methods and Catalysis

Some synthetic routes employ cesium carbonate as a base in polar aprotic solvents such as N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution reactions involving the triflate intermediate. For example, cesium carbonate-mediated reactions at 80-100°C for several hours have been reported to yield substituted amino acid derivatives with good efficiency.

Research Findings and Mechanistic Insights

  • Triflation is highly selective for phenolic hydroxyl groups and proceeds smoothly under anhydrous, low-temperature conditions, preserving the stereochemistry at the α-carbon of the amino acid moiety.
  • The Boc protecting group remains stable under triflation and esterification conditions, allowing for sequential functional group transformations without deprotection.
  • The triflate group serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling further derivatization of the aromatic ring if desired.
  • Use of cesium carbonate and DMF enhances the nucleophilicity of reagents and promotes high conversion rates in substitution reactions involving the triflate intermediate.

Summary Table of Representative Preparation Data

Parameter Condition Outcome Reference
Boc Protection Boc-Cl, NaHCO3, DCM, 0°C to RT >90% yield, high purity
Triflation Tf2O, pyridine, DCM, -78°C to 0°C 60-80% yield, stereochemistry retained
Methyl Esterification MeOH, HCl catalyst, RT or reflux >90% yield
Nucleophilic substitution Cs2CO3, DMF, 80-100°C, 4-19h Good yield, high conversion

Q & A

Q. What challenges arise during scale-up, and how are they mitigated?

  • Methodological Answer :
  • Exotherm Management : Jacketed reactors control temperature during triflate incorporation (ΔT <5°C) .
  • Cost Optimization : Replace Pd catalysts with Ni analogs (e.g., NiCl2_2(dppe)) without sacrificing yield .
  • Waste Reduction : Solvent recovery systems (e.g., rotary evaporation + molecular sieves) achieve >90% reuse .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate
Reactant of Route 2
Reactant of Route 2
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate

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